molecular formula C9H16O B1530285 2-Cyclopentyl-2-methylpropanal CAS No. 1499937-34-6

2-Cyclopentyl-2-methylpropanal

Cat. No. B1530285
M. Wt: 140.22 g/mol
InChI Key: GAEDQTPUGBNHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyclopentyl-2-methylpropanal” is a cyclic compound. It has a molecular formula of C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, cyclopentyl methyl ether (CPME) is synthesized from cyclopentanol (CPL) as a starting material . CPL is produced by hydrogenation of cyclopentanone, a 5-membered ring ketone .


Molecular Structure Analysis

The molecular structure of “2-Cyclopentyl-2-methylpropanal” is based on its molecular formula, C9H16O2 . The structure consists of a cyclopentyl group and a 2-methylpropanal group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopentyl-2-methylpropanal” include a molecular formula of C9H16O2 , an average mass of 156.222 Da, and a monoisotopic mass of 156.115036 Da .

Scientific Research Applications

Organic Synthesis and Catalysis

A notable application of cyclopentyl derivatives in scientific research is in the field of organic synthesis, where such compounds are utilized in the synthesis of peptidotriazoles via regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. This method is significant for its compatibility with solid-phase peptide synthesis, demonstrating efficiency and high conversion rates (Tornøe, Christensen, & Meldal, 2002).

Green Chemistry and Solvent Applications

Cyclopentyl methyl ether (CPME), a closely related compound, is highlighted for its role as a green solvent in chemical synthesis, offering an alternative to hazardous solvents due to its low toxicity and environmental impact. Its broad applicability in synthetic chemistry underscores the shift towards more sustainable chemical processes (Watanabe, 2013).

Materials Science and Polymerization

Research into the utilization of cyclodextrins in polymer synthesis, for instance, leverages the complexation with photoinitiators to increase polymerization rates, demonstrating the versatility of cyclopentyl derivatives in materials science and engineering (Alupei, Alupei, & Ritter, 2002).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, studies on the structural basis of SARS-CoV-2 3CLpro enzyme and the screening of medicinal plant libraries for anti-viral compounds highlight the importance of cyclopentyl derivatives in drug discovery efforts aimed at addressing global health crises, such as the COVID-19 pandemic (Qamar, Alqahtani, Alamri, & Chen, 2020).

Biotechnology and Bioengineering

Further, the exploration of CPME as a solvent in biotechnological applications and biorefineries emphasizes its eco-friendly attributes and potential in enhancing the sustainability of bioprocesses and the bioeconomy, marking a significant contribution to the development of green technologies (de Gonzalo, Alcántara, & Domínguez de María, 2019).

properties

IUPAC Name

2-cyclopentyl-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2,7-10)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEDQTPUGBNHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-2-methylpropanal

CAS RN

1499937-34-6
Record name 2-cyclopentyl-2-methylpropanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentyl-2-methylpropanal
Reactant of Route 2
2-Cyclopentyl-2-methylpropanal
Reactant of Route 3
2-Cyclopentyl-2-methylpropanal
Reactant of Route 4
2-Cyclopentyl-2-methylpropanal
Reactant of Route 5
2-Cyclopentyl-2-methylpropanal
Reactant of Route 6
2-Cyclopentyl-2-methylpropanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.